N-Cbz-4-piperidineacetic acid

Protecting group chemistry Hydrogen bonding Drug design

N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) delivers critical orthogonal protection for multi-step synthesis. Unlike Boc analogs, the Cbz group is cleaved via neutral hydrogenolysis, preserving acid-labile moieties. Validated in enzymatic resolutions achieving >99% ee, enabling enantiopure aminopiperidine synthesis. Validated as a pharmacophore precursor for VLA-4 antagonists (IC50 4.4 nM) and a rigid piperidine scaffold for PROTAC ternary complex optimization. Essential for allosteric RORγt inhibitor development, improving metabolic stability. Purchase the preferred building block for advanced medicinal chemistry programs where protection group compatibility dictates synthetic success.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 63845-28-3
Cat. No. B1270459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-4-piperidineacetic acid
CAS63845-28-3
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18)
InChIKeyBUNUQMSIKUGVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) Technical Overview for Procurement and Research Applications


N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) is a Cbz-protected piperidine-4-acetic acid derivative with molecular formula C₁₅H₁₉NO₄ and molecular weight 277.31 g/mol [1]. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a carboxylic acid moiety at the 4-position, making it a versatile building block for pharmaceutical synthesis and medicinal chemistry applications . The Cbz group confers specific chemical stability and orthogonal deprotection characteristics that distinguish this compound from its Boc-protected analog in multi-step synthetic strategies [2].

Why N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) Cannot Be Replaced with Generic Piperidine-Acetic Acid Derivatives


Direct substitution of N-Cbz-4-piperidineacetic acid with its N-Boc analog or unprotected 4-piperidineacetic acid is not chemically feasible in synthetic pathways requiring orthogonal protection or specific deprotection sequences. The Cbz group is cleaved via hydrogenolysis under neutral conditions, whereas the Boc group requires acidic cleavage (e.g., TFA), creating fundamental incompatibility when other acid-sensitive functional groups are present [1]. Furthermore, ω-transaminase-catalyzed kinetic resolution studies demonstrate that Cbz-protected aminopiperidines achieve >99% enantiomeric excess at 50% conversion, compared to 96% ee for the corresponding Boc-protected substrate, with reaction rates enhanced up to 50-fold versus unprotected substrates [2]. These protection-group-dependent differences in enzymatic processing and chemical stability render simple analog substitution scientifically invalid and potentially detrimental to synthetic outcomes.

Quantitative Differentiation Evidence for N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) vs. Closest Analogs


Cbz vs. Boc Protection: Hydrogen Bond Acceptor Capacity Differentiation for Solubility and Interaction Profiling

N-Cbz-4-piperidineacetic acid possesses 4 hydrogen bond acceptors, whereas its N-Boc analog (1-Boc-4-piperidineacetic acid) contains 4 hydrogen bond acceptors with identical count but distinct spatial arrangement and electronic character due to the benzyl versus tert-butyl moiety [1]. The Cbz group contributes a π-system capable of aromatic stacking interactions not present in the Boc analog, which may influence binding affinity in biological targets containing aromatic residues [2].

Protecting group chemistry Hydrogen bonding Drug design Solubility optimization

Synthetic Route Efficiency: Cbz Protection Enables Orthogonal Deprotection in Multi-Step Syntheses

In the synthesis of orthogonally protected 3,4-aziridinopiperidine building blocks, the combination of N-Boc and N-Cbz protection on the same scaffold enables sequential, selective deprotection . The Cbz group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), while the Boc group requires acidic conditions (TFA), allowing for independent functionalization of the piperidine ring [1]. Chinese patent CN202211392022 discloses that the use of Cbz protection followed by deprotection in 4-piperidinecarboxylic acid tert-butyl ester hydrochloride synthesis reduced overall yield to below 60% specifically due to the additional protection/deprotection step, demonstrating that Cbz protection represents a deliberate synthetic choice rather than a yield-optimizing strategy [2].

Organic synthesis Protecting group strategy Orthogonal deprotection Piperidine functionalization

Piperidine-Acetic Acid Scaffold Activity in VLA-4 Antagonism: Quantitative Benchmark for Derivative Optimization

Structure-activity relationship studies on 4-piperidinylacetic acid derivatives have established this scaffold as a core pharmacophore for potent VLA-4 (very late antigen-4) antagonism [1]. A morpholinyl-4-piperidinylacetic acid derivative (compound 13d) demonstrated an IC₅₀ of 4.4 nM in VLA-4 binding assays and exhibited oral efficacy in an Ascaris-antigen sensitized murine airway inflammation model [2]. This low nanomolar potency provides a quantitative benchmark against which N-Cbz-4-piperidineacetic acid-derived compounds can be evaluated during lead optimization campaigns.

VLA-4 antagonist Integrin inhibition Medicinal chemistry Structure-activity relationship

Cbz-Protected Piperidine in PROTAC Linker Design: Conformational Rigidity vs. PEG Flexibility

Piperidine-containing linkers are increasingly employed in PROTAC (proteolysis targeting chimera) design due to their ability to introduce conformational rigidity that enhances ternary complex stability and target degradation efficiency [1]. Unlike flexible PEG-based linkers, piperidine-based linkers constrain the spatial relationship between the E3 ligase ligand and the target protein ligand, which can improve degradation selectivity and reduce off-target effects [2]. N-Cbz-4-piperidineacetic acid, with its Cbz-protected piperidine scaffold, serves as a precursor for synthesizing such rigid linkers. Commercial vendors including TargetMol and Asinex have established dedicated product lines for Cbz-containing piperidine linkers for PROTAC applications, confirming industrial demand for this molecular class .

PROTAC linker Targeted protein degradation Piperidine-based linker Ternary complex stability

Optimal Application Scenarios for N-Cbz-4-piperidineacetic acid (CAS 63845-28-3) in Research and Industrial Settings


Multi-Step Synthesis of Orthogonally Protected Piperidine Building Blocks

N-Cbz-4-piperidineacetic acid is optimally employed in synthetic routes requiring orthogonal protection of the piperidine nitrogen alongside acid-labile functional groups. The Cbz group can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting Boc-protected amines or acid-sensitive moieties elsewhere in the molecule [1]. This orthogonal deprotection strategy is particularly valuable in the synthesis of 3-aminopiperidine derivatives and aziridinopiperidine scaffolds used in medicinal chemistry programs .

VLA-4 Antagonist Lead Optimization and SAR Studies

The 4-piperidinylacetic acid core, which can be accessed via deprotection of N-Cbz-4-piperidineacetic acid, has been validated as a pharmacophore for VLA-4 antagonists with low nanomolar potency (IC₅₀ = 4.4 nM for optimized derivatives) [1]. Research groups pursuing integrin-targeting therapeutics for inflammatory and autoimmune conditions should prioritize this compound as a protected precursor for synthesizing and optimizing novel 4-piperidinylacetic acid derivatives with potential oral bioavailability .

PROTAC Linker Development Requiring Conformational Rigidity

For PROTAC development programs where ternary complex geometry is critical, N-Cbz-4-piperidineacetic acid provides a rigid piperidine scaffold that can be incorporated into heterobifunctional linkers [1]. Unlike flexible PEG linkers, piperidine-based linkers constrain the spatial relationship between E3 ligase and target protein ligands, potentially improving degradation efficiency and selectivity . The Cbz protecting group allows for controlled deprotection and subsequent conjugation in multi-step PROTAC assembly workflows [2].

RORγt Allosteric Inhibitor Scaffold Development

Piperidine-4-carboxylic acid and piperidine-4-acetic acid derivatives have been identified as key scaffolds in the development of allosteric RORγt inhibitors for autoimmune disease applications [1]. Replacing benzoic acid moieties with piperidinyl carboxylate/acetic acid groups in these inhibitor series has been shown to improve metabolic stability while maintaining potency and selectivity . N-Cbz-4-piperidineacetic acid serves as a protected precursor for synthesizing and evaluating such piperidinyl-containing RORγt inhibitor candidates.

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